molecular formula C10H9NO3 B14629934 (4-Methoxyphenyl)methyl carbonocyanidate CAS No. 57022-36-3

(4-Methoxyphenyl)methyl carbonocyanidate

Katalognummer: B14629934
CAS-Nummer: 57022-36-3
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: AQBQMZAWXVXZGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methoxyphenyl)methyl cyanoformate is an organic compound with the molecular formula C10H9NO3. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a cyanoformate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

The synthesis of (4-methoxyphenyl)methyl cyanoformate typically involves the reaction of (4-methoxyphenyl)methanol with cyanoformic acid or its derivatives under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

(4-Methoxyphenyl)methyl cyanoformate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, leading to the formation of amides or other substituted derivatives.

Common reagents used in these reactions include bases, acids, and specific catalysts depending on the desired transformation. Major products formed from these reactions include various substituted phenyl derivatives and functionalized organic compounds .

Wissenschaftliche Forschungsanwendungen

(4-Methoxyphenyl)methyl cyanoformate finds applications in several scientific research areas:

Wirkmechanismus

The mechanism of action of (4-methoxyphenyl)methyl cyanoformate involves its interaction with specific molecular targets, leading to various biochemical effects. The cyanoformate group can undergo hydrolysis to release cyanide ions, which can inhibit certain enzymes and metabolic pathways. Additionally, the methoxyphenyl moiety can interact with cellular receptors and proteins, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

(4-Methoxyphenyl)methyl cyanoformate can be compared with other similar compounds such as:

    (4-Methoxyphenyl)methyl acetate: Similar in structure but with an acetate group instead of a cyanoformate group.

    (4-Methoxyphenyl)methyl isocyanate: Contains an isocyanate group, leading to different reactivity and applications.

    (4-Methoxyphenyl)methyl carbamate: Features a carbamate group, which imparts different biological activities.

Eigenschaften

CAS-Nummer

57022-36-3

Molekularformel

C10H9NO3

Molekulargewicht

191.18 g/mol

IUPAC-Name

(4-methoxyphenyl)methyl cyanoformate

InChI

InChI=1S/C10H9NO3/c1-13-9-4-2-8(3-5-9)7-14-10(12)6-11/h2-5H,7H2,1H3

InChI-Schlüssel

AQBQMZAWXVXZGV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)COC(=O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.